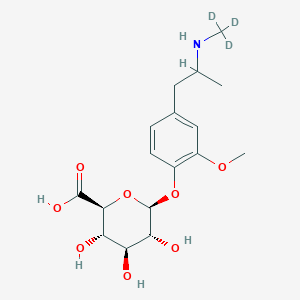
4-Hydroxy-3-methoxy Methamphetamine-d3 4-beta-D-Glucuronide(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide (Mixture of Diastereomers) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of methamphetamine, specifically designed to include deuterium atoms, which makes it useful in analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves multiple steps, starting from the precursor methamphetamineThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the incorporation of deuterium and the formation of the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in biological systems .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from these reactions include various metabolites that are further analyzed for their pharmacokinetic properties. These metabolites provide insights into the compound’s behavior in biological systems and its potential therapeutic applications .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods. In biology and medicine, it is used to study the metabolism and pharmacokinetics of methamphetamine and its derivatives. Industrially, it is employed in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system, influencing neurotransmitter release and uptake. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds:
- 4-Hydroxy-3-methoxymethamphetamine
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 3-Methoxy-4-methylamphetamine
Uniqueness: Compared to similar compounds, 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is unique due to its stable isotope labeling with deuterium. This feature enhances its utility in analytical studies and provides more accurate data on its pharmacokinetics and metabolism .
Propiedades
Fórmula molecular |
C17H25NO8 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1/i2D3 |
Clave InChI |
HCHNINKPRWVEFF-OJPCFQBKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)


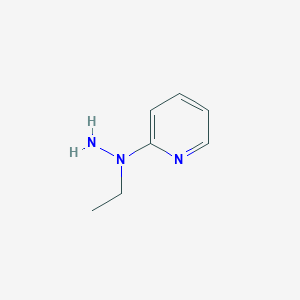
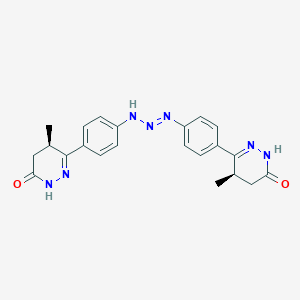
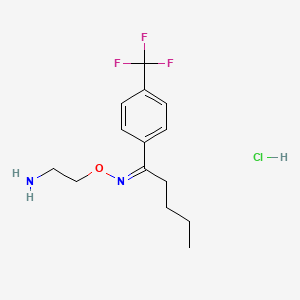
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
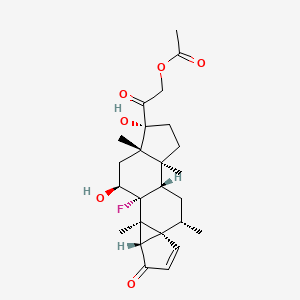

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
